molecular formula C21H20N4O3S B10977786 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B10977786
M. Wt: 408.5 g/mol
InChI Key: FZWRJKCKPNMQEU-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that combines several functional groups, including an indole, a thiazole, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 1-(2-methoxyethyl)-1H-indole with an appropriate halogenated acetic acid derivative under basic conditions.

    Thiazole Formation: The thiazole ring is formed by reacting 2-aminothiazole with a pyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazole derivative using a suitable linker, such as acetic acid, under mild heating and catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of any nitro groups present.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in molecular biology.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various receptors and enzymes, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid: Similar in structure but lacks the thiazole and pyridine rings.

    N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: Contains the thiazole and pyridine rings but lacks the indole moiety.

Uniqueness

What sets 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide apart is its combination of three distinct functional groups. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H20N4O3S/c1-27-12-11-25-10-8-15-18(25)6-4-7-19(15)28-13-20(26)24-21-23-17(14-29-21)16-5-2-3-9-22-16/h2-10,14H,11-13H2,1H3,(H,23,24,26)

InChI Key

FZWRJKCKPNMQEU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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